1-苄基-3-溴-7-氮杂吲哚

描述

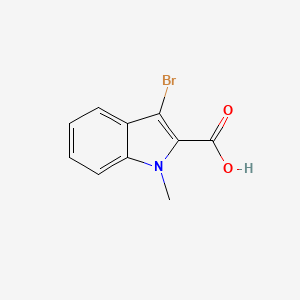

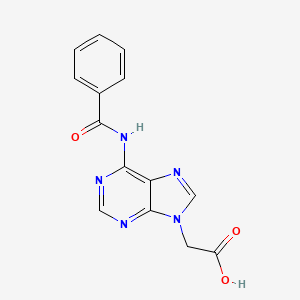

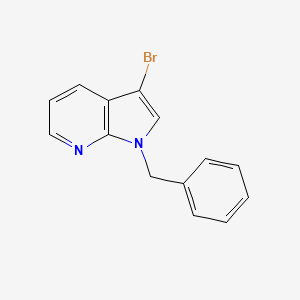

1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C14H11BrN2 and its molecular weight is 287.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

激酶抑制剂

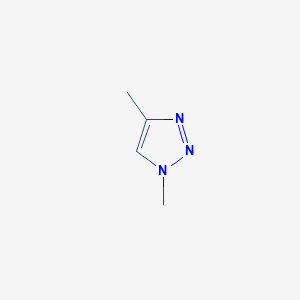

氮杂吲哚衍生物,包括1-苄基-3-溴-7-氮杂吲哚,已被广泛用作激酶抑制剂。 它们对药物发现和创新做出了重大贡献,特别是在针对各种疾病的治疗剂的设计中 .

生化和生物物理特性

这些化合物具有有趣的生化和生物物理特性,使其适用于各种治疗应用。 研究人员一直在探索氮杂吲哚核心单元的新合成方法,因为它们在治疗不同疾病方面具有潜力 .

治疗剂

作用机制

Target of Action

1-Benzyl-3-bromo-7-azaindole, also known as 1-Benzyl-3-bromo-pyrrolo[2,3-b]pyridine or 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine, is a compound that has been used in the design of kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation. They function by adding phosphate groups to other proteins, which can activate or deactivate these proteins, thus influencing various cellular processes.

Mode of Action

It is known that azaindole derivatives, such as this compound, can interact with kinases and inhibit their activity . This inhibition can lead to changes in cell signaling pathways, potentially affecting cell growth, division, and survival.

生化分析

Biochemical Properties

1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions inhibit the downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are essential for cell survival and proliferation .

Cellular Effects

1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine has been shown to affect various types of cells and cellular processes. In breast cancer cells (4T1), the compound inhibits cell proliferation and induces apoptosis . It also significantly reduces the migration and invasion abilities of these cells, indicating its potential as an anti-metastatic agent . The compound influences cell signaling pathways, gene expression, and cellular metabolism by targeting FGFRs and disrupting their normal function .

Molecular Mechanism

The molecular mechanism of 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine involves its binding to the ATP-binding pocket of FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways . The compound’s ability to inhibit FGFRs results in the suppression of cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against FGFRs over extended periods . Long-term studies have shown that the compound continues to inhibit cell proliferation and induce apoptosis in cancer cells, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces metastasis without causing significant toxicity . At higher doses, some adverse effects, such as weight loss and mild organ toxicity, have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body . The compound’s metabolism can affect its bioavailability and therapeutic efficacy .

Transport and Distribution

Within cells and tissues, 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of the compound can influence its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic efficacy . The localization of the compound can also affect its stability and degradation within the cell .

属性

IUPAC Name |

1-benzyl-3-bromopyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c15-13-10-17(9-11-5-2-1-3-6-11)14-12(13)7-4-8-16-14/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGECCZZIAJKFBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=C2N=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572938 | |

| Record name | 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281192-93-6 | |

| Record name | 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。